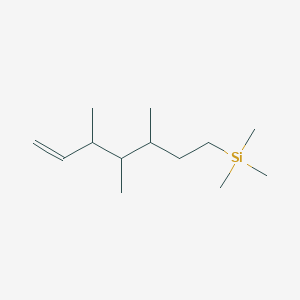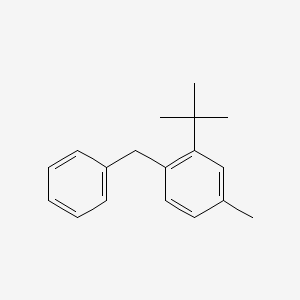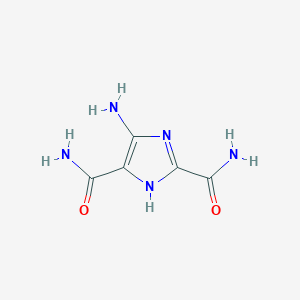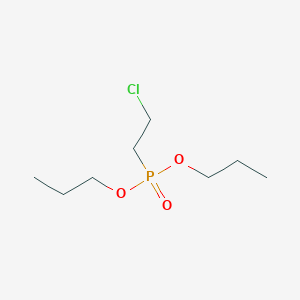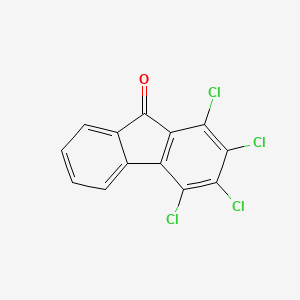
1,2,3,4-Tetrachloro-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrachloro-9H-fluoren-9-one is a chlorinated derivative of fluorenone, a polycyclic aromatic ketone. This compound is characterized by the presence of four chlorine atoms attached to the fluorenone structure, which significantly alters its chemical properties and reactivity. It is a yellow crystalline solid and is primarily used in various chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachloro-9H-fluoren-9-one can be synthesized through the chlorination of fluorenone. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the fluorenone ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrachloro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it back to fluorenone or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state compounds of fluorenone.
Reduction: Fluorenone or partially reduced derivatives.
Substitution: Various substituted fluorenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3,4-Tetrachloro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It serves as a probe in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrachloro-9H-fluoren-9-one involves its interaction with various molecular targets. The chlorine atoms enhance its reactivity, allowing it to participate in a wide range of chemical reactions. It can act as an electrophile in substitution reactions, and its ketone group can undergo nucleophilic addition reactions. The exact pathways and targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrachloro-9H-fluoren-9-one can be compared with other chlorinated fluorenone derivatives such as:
1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one: This compound has eight chlorine atoms, making it more reactive and less stable.
1,2,3,4-Tetrafluoro-9H-fluoren-9-one: The presence of fluorine atoms instead of chlorine alters its reactivity and chemical properties.
9H-Fluoren-9-one: The parent compound without any halogen substitution, which is less reactive compared to its chlorinated derivatives.
This compound stands out due to its specific pattern of chlorination, which provides a unique set of chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
90077-76-2 |
|---|---|
Formule moléculaire |
C13H4Cl4O |
Poids moléculaire |
318.0 g/mol |
Nom IUPAC |
1,2,3,4-tetrachlorofluoren-9-one |
InChI |
InChI=1S/C13H4Cl4O/c14-9-7-5-3-1-2-4-6(5)13(18)8(7)10(15)12(17)11(9)16/h1-4H |
Clé InChI |
PGUYPGGAMKORCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]](/img/structure/B14389890.png)
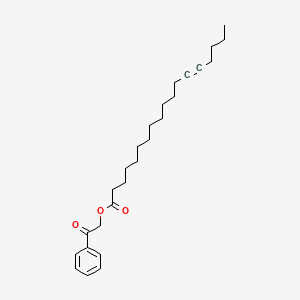
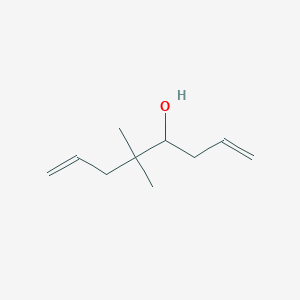
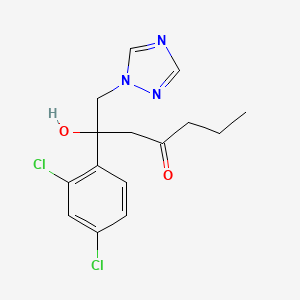
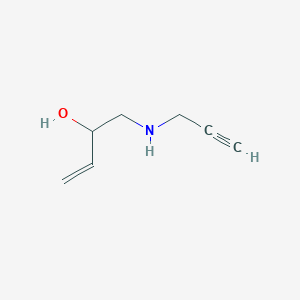
![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)
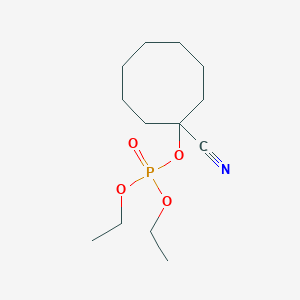
![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)
